molecular formula C14H11F3N4O B10928688 3-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B10928688
M. Wt: 308.26 g/mol
InChI Key: QHMVIOWRZJBUQY-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a trifluoromethyl group, a pyrazole ring, and an oxadiazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursorsThe oxadiazole ring is then formed through cyclization reactions involving nitrile oxides and aryl hydrazines .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrazoles and oxadiazoles, such as:

Uniqueness

What sets 3-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both the trifluoromethyl group and the oxadiazole ring enhances its stability and makes it a valuable compound for various applications .

Properties

Molecular Formula

C14H11F3N4O

Molecular Weight

308.26 g/mol

IUPAC Name

3-(4-methylphenyl)-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C14H11F3N4O/c1-8-3-5-9(6-4-8)12-18-13(22-20-12)10-7-11(14(15,16)17)19-21(10)2/h3-7H,1-2H3

InChI Key

QHMVIOWRZJBUQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3C)C(F)(F)F

Origin of Product

United States

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